1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide is a synthetic compound with the molecular formula and a molecular weight of approximately 412.49 g/mol. This compound is notable for its potential applications in pharmaceutical research, particularly in the development of novel therapeutic agents targeting various biological pathways. Its chemical structure features a piperidine ring, which is a common motif in many biologically active compounds, and incorporates both aromatic and heteroaromatic components.
The compound is cataloged under the CAS number 941970-18-9, and data regarding its properties and applications can be found in several chemical databases, including PubChem and BenchChem. These sources provide detailed information about its synthesis, properties, and potential uses in scientific research .
This compound can be classified as an organic amide due to the presence of the carboxamide functional group. It also falls under the category of piperidine derivatives, which are widely studied for their pharmacological properties. The presence of both furan and dimethoxyphenyl groups further suggests its relevance in medicinal chemistry.
The synthesis of 1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The general approach includes:
Technical details regarding specific reagents and conditions for each step are crucial for optimizing yield and purity but are not fully detailed in the available literature.
The molecular structure of this compound can be represented as follows:
COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=CC=NC=C3)OCThis structure indicates a complex arrangement with multiple functional groups that contribute to its biological activity.
The InChI key for this compound is IUIDLYPNCSOBMS-UHFFFAOYSA-N, which serves as a unique identifier for chemical substances in databases.
1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide is likely to participate in various chemical reactions typical for amides and heterocycles:
These reactions are significant for understanding the stability and reactivity of the compound in biological systems.
Potential mechanisms could involve:
Further research would be necessary to elucidate these mechanisms definitively.
While specific physical properties such as density and melting point are not universally reported for this compound, it is essential to characterize these parameters experimentally to understand its behavior under various conditions.
The compound's stability under different pH levels, susceptibility to oxidation or reduction, and solubility in various solvents are critical factors influencing its application in research and development.
1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide has several potential applications:
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7